molecular formula C60H78Sn2 B12065255 Hexakis(2-methyl-2-phenylpropyl)ditin

Hexakis(2-methyl-2-phenylpropyl)ditin

Cat. No.: B12065255
M. Wt: 1036.7 g/mol
InChI Key: WHUUBNGOFFHBCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

Hexakis(2-methyl-2-phenylpropyl)ditin, commonly known as fenbutatin oxide, is a compound of significant interest due to its biological activity and applications in agriculture as a pesticide. This article explores its biological effects, including toxicity, mechanisms of action, and regulatory status.

Chemical Structure and Properties

This compound is an organotin compound characterized by its unique structure, which includes two tin atoms bonded to multiple 2-methyl-2-phenylpropyl groups. Its molecular formula is C30H54Sn2C_{30}H_{54}Sn_2.

1. Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety and environmental impact of this compound. Key findings include:

  • Acute Toxicity : Studies indicate that the compound exhibits moderate acute toxicity in various animal models. The oral LD50 for rats has been reported as approximately 500 mg/kg, suggesting significant risk upon ingestion .
  • Chronic Toxicity : Long-term studies reveal potential adverse effects on reproductive health and development. Chronic exposure has been linked to reproductive toxicity in rodent models, with effects observed on fertility and offspring viability .
  • Mutagenicity : The compound has shown mutagenic potential in bacterial assays, raising concerns about its long-term environmental persistence and impact on non-target organisms .

The biological activity of this compound primarily involves its interaction with cellular membranes and enzymatic pathways:

  • Enzyme Inhibition : It has been found to inhibit certain enzymes involved in lipid metabolism, which can disrupt normal cellular functions and lead to toxicological effects .
  • Cell Membrane Disruption : The compound's lipophilic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and function, which can lead to cell death or dysfunction .

Regulatory Status

This compound has undergone extensive evaluation by regulatory bodies such as the Environmental Protection Agency (EPA). The following points summarize its regulatory status:

  • Reregistration Eligibility Decision (RED) : The EPA has completed a RED for fenbutatin oxide, determining that it meets safety standards under specific conditions of use .
  • Maximum Residue Levels (MRLs) : Proposed MRLs have been established for various agricultural products treated with this compound. For example, a tolerance level of 15 ppm has been set for pears and 10 ppm for strawberries .

Case Study 1: Agricultural Application

In agricultural settings, this compound is utilized primarily for pest control in crops such as citrus fruits. Field studies have demonstrated its effectiveness against a range of pests while also highlighting the need for careful management to mitigate potential ecological impacts.

Case Study 2: Ecotoxicological Assessment

A study assessing the ecotoxicity of this compound on aquatic organisms revealed significant adverse effects on fish species at concentrations above 10 µg/L. This underscores the importance of monitoring environmental levels post-application to protect aquatic ecosystems .

Properties

InChI

InChI=1S/6C10H13.2Sn/c6*1-10(2,3)9-7-5-4-6-8-9;;/h6*4-8H,1H2,2-3H3;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUUBNGOFFHBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)CC(C)(C)C2=CC=CC=C2)C3=CC=CC=C3.CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)CC(C)(C)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H78Sn2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80422706
Record name 13356-09-7 (name error)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80422706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1036.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13356-09-7
Record name 13356-09-7 (name error)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80422706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.